16β-羟基呋拉扎伯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16beta-Hydroxyfurazabol is a metabolite of furazabol, which is a synthetic anabolic steroid. Furazabol itself is known for its applications in enhancing performance, and its metabolites, including 16beta-Hydroxyfurazabol, are of interest due to their presence in urine, which can be detected as part of doping tests in sports .
Synthesis Analysis
The synthesis of a compound closely related to 16beta-Hydroxyfurazabol, specifically 4-(3'alpha-15'beta-dihydroxy-5beta-estran-17'beta-yl)furan-2-methyl alcohol, has been described in the literature. This compound was synthesized through a multi-step process involving the reaction of a synthetic steroid with a furan derivative, followed by hydrolysis and reduction steps .
Molecular Structure Analysis
The molecular structure of 16beta-Hydroxyfurazabol is characterized by the presence of a furan ring attached to a steroid framework. This structure is significant because it differs from cardiac steroids, which allows it to exhibit a unique pharmacological profile, as it does not bind to the cardiac steroid receptor on Na(+),K(+)-ATPase .
Chemical Reactions Analysis
Although specific chemical reactions of 16beta-Hydroxyfurazabol are not detailed in the provided papers, the related compound synthesized in paper does not interact with the cardiac steroid receptor, which is a notable chemical interaction. This lack of binding suggests that 16beta-Hydroxyfurazabol may also not engage in the typical chemical reactions expected of cardiac steroids.
Physical and Chemical Properties Analysis
The physical and chemical properties of 16beta-Hydroxyfurazabol are not explicitly detailed in the provided papers. However, its urinary excretion and detectability via GC/MS (Gas Chromatography/Mass Spectrometry) imply that it has specific physical properties that allow it to be monitored in biological fluids . The synthesis process described for the related compound indicates that 16beta-Hydroxyfurazabol likely has hydroxyl groups that could influence its solubility and reactivity .
Relevant Case Studies
The pharmacological properties of the related compound synthesized in paper suggest potential medical applications, such as an anti-digoxin agent. It was shown to inhibit digoxin-induced increases in the force of contraction and arrhythmias in guinea pig papillary muscle and human atrial appendages, indicating a novel mechanism of action. This could be relevant for case studies where 16beta-Hydroxyfurazabol or similar compounds are used to counteract the effects of cardiac glycosides like digoxin . The detection of 16beta-Hydroxyfurazabol in urine also has implications for doping control in sports, as mentioned in paper .
科学研究应用
生物转化和代谢研究
- 类固醇的生物转化: 16β-羟基呋拉扎伯和相关化合物因其在生物转化过程中的潜力而受到研究。例如,异色毛霉已被用于从 ENT-16β-羟基贝耶兰-19-酸中产生羟基化代谢物,从而发现具有潜在生物活性的新化合物 (Lin 等人,2007)。
- 检测和分析: 已开发出先进的分析方法来检测生物样品中的 16β-羟基呋拉扎伯及其代谢物。技术包括用于牛尿液确证分析的液相色谱-串联质谱法 (Draisci 等人,2001) 和优化牛粪和尿液中的检测 (Van de Wiele 等人,2000)。
类固醇代谢和酶学研究
- 酶活性与药代动力学: 研究探索了 11β-羟基类固醇脱氢酶等酶在合成类固醇代谢中的作用,突出了 16β 位点结构修饰对药代动力学特性和治疗功效的重要性 (Diederich 等人,2002)。
生物活性和药物开发
- 细胞毒活性: 与 16β-羟基呋拉扎伯结构相关的化合物,如 16β-羟基化三萜类化合物,已从天然来源中分离出来,并评估了其对各种癌细胞系的细胞毒活性,揭示了抗癌药物开发的潜力 (Thao 等人,2010)。
- 抗 HIV 活性: 具有 16β-羟基化修饰的三萜类化合物已显示出对 HIV-1 蛋白酶的抑制活性,表明在 HIV 治疗中的潜在应用 (Wei 等人,2008)。
内分泌和激素研究
- 子宫内膜癌变: 已研究雌激素及其代谢物(包括涉及 16β-羟基化的代谢物)对子宫内膜癌变的影响,提供了对影响癌症风险的激素途径和代谢谱的见解 (Takahashi 等人,2004)。
未来方向
Future directions of research include conducting extensive human studies to evaluate its safety and efficacy. Other future research directions may focus on modifying 16beta-Hydroxyfurazabol to enhance its therapeutic effects and reduce its side effects.
Relevant Papers One relevant paper is “Urinary Excretion of Furazabol Metabolite” which discusses the metabolism of furazabol, a compound related to 16beta-Hydroxyfurazabol . The paper could provide insights into the metabolism and detection of 16beta-Hydroxyfurazabol.
属性
IUPAC Name |
(1S,2S,10S,13R,14S,16S,17R,18S)-2,17,18-trimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-diene-16,17-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-18-10-16-15(21-25-22-16)8-11(18)4-5-12-13(18)6-7-19(2)14(12)9-17(23)20(19,3)24/h11-14,17,23-24H,4-10H2,1-3H3/t11-,12+,13-,14-,17-,18-,19-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOPKCRAWYWZPG-UFMRLNGZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2(C)O)O)CCC4C3(CC5=NON=C5C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@]2(C)O)O)CC[C@@H]4[C@@]3(CC5=NON=C5C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16beta-Hydroxyfurazabol | |
CAS RN |
36455-74-0 |
Source
|
Record name | 16beta-Hydroxyfurazabol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036455740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16.BETA.-HYDROXYFURAZABOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOM9NTL38N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。